molecular formula C13H18N2O4 B073268 Diethyl bis(2-cyanoethyl)malonate CAS No. 1444-05-9

Diethyl bis(2-cyanoethyl)malonate

Cat. No. B073268
Key on ui cas rn: 1444-05-9
M. Wt: 266.29 g/mol
InChI Key: KAESGTBHXNCAHO-UHFFFAOYSA-N
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Patent
US05128466

Procedure details

To a solution of diethyl malonate (81 g) in 100 g of 1,4-dioxane containing Triton B (10g of 40% methanol solution) was added dropwise acrylonitrile (55 g) in a period of 30 minutes. The reaction is highly exothermic, and the temperature was controlled at 30°-40° C. by means of a water bath. The reaction mixture was stirred overnight, and later poured into 600 ml of ice-water containing hydrochloric acid (5 ml of conc. HCl). The white precipitate formed was collected by filtration and washed with water. The crude product (m.p. 61°-63° C., 100% yield) was used for the next step without further purification.
Quantity
81 g
Type
reactant
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].CO.[C:14](#[N:17])[CH:15]=[CH2:16].Cl>O1CCOCC1>[C:14]([CH2:15][CH2:16][C:2]([CH2:16][CH2:15][C:14]#[N:17])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])#[N:17]

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
55 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
100 g
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature was controlled at 30°-40° C. by means of a water bath
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CCC(C(=O)OCC)(C(=O)OCC)CCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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